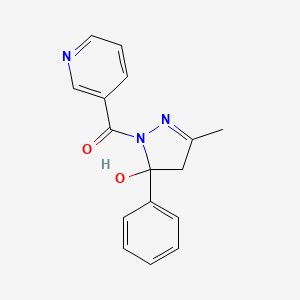
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to exhibit promising biological activity. In
Aplicaciones Científicas De Investigación
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities, making it a valuable compound for scientific research. Some of the most notable applications of this compound include its use as an anti-inflammatory agent, an analgesic, and an antipyretic. Additionally, it has been shown to possess antitumor, anticonvulsant, and antidiabetic properties.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce blood glucose levels in diabetic animals. It has also been found to have anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its well-established biological activity. This compound has been extensively studied and its effects are well-documented. Additionally, it is relatively easy to synthesize in the lab and is readily available.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to be relatively safe in animal studies, its toxicity in humans is not well understood. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. Some possible areas of exploration include:
- Further investigation of the compound's mechanism of action, including its effects on COX enzymes and other targets.
- Exploration of the compound's potential as a treatment for cancer, diabetes, and other diseases.
- Investigation of the compound's potential as a cognitive enhancer or neuroprotective agent.
- Development of new synthesis methods for the compound to improve yields and reduce costs.
Conclusion:
3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazolone derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, anticonvulsant, and antidiabetic properties. While there are some limitations to using this compound in lab experiments, its well-established biological activity and relative ease of synthesis make it a valuable tool for scientific research. There are many potential future directions for research on this compound, including further investigation of its mechanism of action and exploration of its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 3-methyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been described in the literature. One of the most common methods involves the reaction of 3-pyridinecarboxaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired pyrazolone derivative in good yields.
Propiedades
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-10-16(21,14-7-3-2-4-8-14)19(18-12)15(20)13-6-5-9-17-11-13/h2-9,11,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVOXTWDIQUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

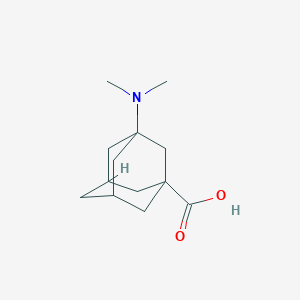
![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)
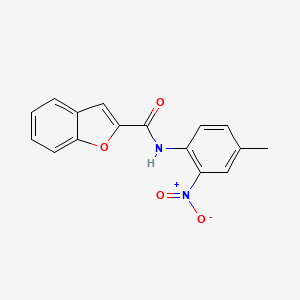
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
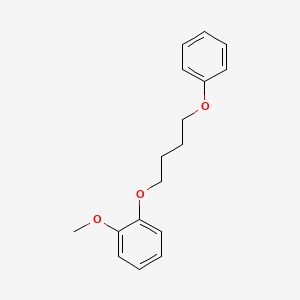
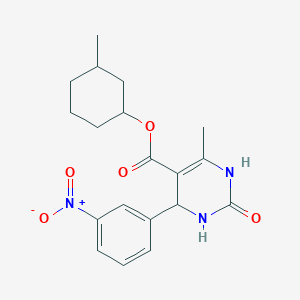
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)